molecular formula C18H22N4O11 B8114771 DNP-PEG3-CH2 NHS ester

DNP-PEG3-CH2 NHS ester

Cat. No.: B8114771
M. Wt: 470.4 g/mol
InChI Key: ZQCSXVLEQQLRBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG3-CH2 NHS ester typically involves the following steps:

    Activation of PEG: The PEG linker is first activated by reacting it with a suitable activating agent such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of DNP Group: The activated PEG is then reacted with a dinitrophenyl (DNP) derivative to introduce the DNP group.

    Formation of NHS Ester: Finally, the DNP-PEG intermediate is reacted with NHS to form the this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of DNP-PEG3-CH2 NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on biomolecules, resulting in the formation of a covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation applications . The PEG linker enhances the solubility and stability of the conjugated molecules, while the DNP group can participate in various biochemical processes.

Comparison with Similar Compounds

Uniqueness: DNP-PEG3-CH2 NHS ester is unique due to its combination of a DNP group, a PEG linker, and an NHS ester. This combination allows for efficient bioconjugation, enhanced solubility, and participation in various biochemical processes. The presence of the DNP group also makes it suitable for studies related to membrane transport and other biochemical applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O11/c23-16-3-4-17(24)20(16)33-18(25)12-32-10-9-31-8-7-30-6-5-19-14-2-1-13(21(26)27)11-15(14)22(28)29/h1-2,11,19H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCSXVLEQQLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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